molecular formula C11H12O4 B1495678 Methyl 4-Methoxyphenylmalonaldehydate

Methyl 4-Methoxyphenylmalonaldehydate

Cat. No.: B1495678
M. Wt: 208.21 g/mol
InChI Key: ASUWPSZNKIBZQX-UHFFFAOYSA-N
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Description

Methyl 4-Methoxyphenylmalonaldehydate (synonyms: methyl 3-oxo-3-(4-methoxyphenyl)propanoate, AGN-PC-0JPC8O, MFCD00957180) is a β-keto ester derivative featuring a 4-methoxyphenyl substituent. Its structure comprises a malonaldehydate core esterified with a methyl group and functionalized with a methoxy-substituted aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, leveraging its reactive β-keto ester moiety . The methoxy group at the para position of the phenyl ring enhances electron density, influencing its solubility and reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(7-12)11(13)15-2/h3-7,10H,1-2H3

InChI Key

ASUWPSZNKIBZQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Methoxyphenylmalonaldehydate belongs to a class of aryl β-keto esters, which are pivotal in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis with closely related analogs (Table 1), focusing on structural variations and their theoretical implications:

Table 1: Structural and Functional Comparison of Aryl β-Keto Esters

Compound Name Substituent on Phenyl Ring Molecular Formula (Inferred) Key Functional Differences
Methyl benzoylacetate None (unsubstituted) C₁₀H₁₀O₃ Lower electron density; reduced solubility in polar solvents compared to methoxy derivatives.
Methyl 4-methylbenzoylacetate 4-Methyl C₁₁H₁₂O₃ Methyl group increases hydrophobicity; may enhance thermal stability.
This compound 4-Methoxy C₁₁H₁₂O₄ Methoxy group improves solubility in polar solvents due to electron-donating effects; potentially higher reactivity in tautomerism.
Methyl 3-oxo-3-(p-tolyl)propanoate 4-Methyl C₁₁H₁₂O₃ Structurally identical to methyl 4-methylbenzoylacetate; naming variant.

Key Findings:

Electronic Effects: The 4-methoxy group in this compound donates electrons via resonance, stabilizing enolate formation during reactions like Claisen condensations. This contrasts with electron-neutral (unsubstituted) or mildly electron-donating (methyl) analogs, which exhibit slower enolization kinetics .

Solubility : Methoxy-substituted derivatives generally display higher solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl-substituted or unsubstituted analogs, facilitating their use in solution-phase syntheses.

Applications : While methyl 4-methylbenzoylacetate is often employed in hydrophobic matrices (e.g., polymer precursors), the methoxy variant’s polarity makes it preferable for pharmaceutical intermediates requiring aqueous compatibility.

Research Context and Limitations

Current literature on these compounds is sparse, with most data inferred from structural analogs. For instance:

  • Synthetic Utility : β-Keto esters like this compound are critical in heterocycle synthesis (e.g., pyrazoles, isoxazoles), where substituents dictate regioselectivity .

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